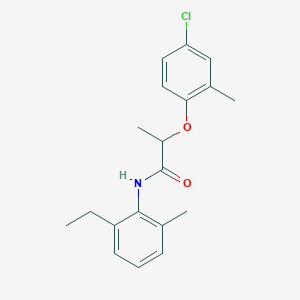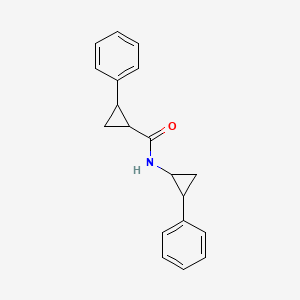![molecular formula C20H22ClNO4 B5150281 isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate, also known as MK-886, is a potent and selective inhibitor of the 5-lipoxygenase activating protein (FLAP) that plays a crucial role in the biosynthesis of leukotrienes, which are involved in various inflammatory and allergic diseases. MK-886 has been widely used in scientific research to investigate the mechanism of action of FLAP and the role of leukotrienes in disease pathogenesis.
Wirkmechanismus
Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate exerts its pharmacological effects by binding to FLAP, a protein that is essential for the activation of 5-lipoxygenase, an enzyme that catalyzes the biosynthesis of leukotrienes. By inhibiting FLAP, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate blocks the production of leukotrienes and reduces inflammation and immune responses.
Biochemical and Physiological Effects:
The inhibition of FLAP by isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to reduce the production of leukotrienes and other inflammatory mediators, leading to a decrease in inflammation and immune responses. In addition, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has several advantages as a research tool, including its high potency and selectivity for FLAP, its well-established mechanism of action, and its ability to reduce the production of leukotrienes and other inflammatory mediators. However, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Zukünftige Richtungen
There are several future directions for research on isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate and its potential applications. One area of interest is the development of more potent and selective FLAP inhibitors that can be used as therapeutic agents for inflammatory and allergic diseases. Another area of interest is the investigation of the role of leukotrienes in cancer pathogenesis and the potential use of FLAP inhibitors like isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate as anticancer agents. Finally, the development of new methods for the synthesis of isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate and related compounds may also be an area of future research.
Synthesemethoden
Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate can be synthesized using a multistep synthetic route that involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-hydroxybenzoic acid to form the corresponding amide, which is then coupled with isopropyl 2-bromo-2-methylpropanoate using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then treated with thionyl chloride and 4-hydroxyphenylacetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been extensively used in scientific research to investigate the role of FLAP and leukotrienes in various diseases, including asthma, arthritis, and cancer. The inhibition of FLAP by isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to reduce the production of leukotrienes and alleviate the symptoms of asthma and arthritis in animal models. In addition, isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-12(2)25-20(24)14(4)26-16-10-8-15(9-11-16)19(23)22-18-7-5-6-17(21)13(18)3/h5-12,14H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVNDDDUCQJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

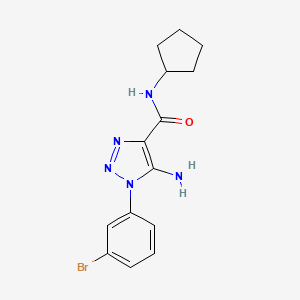
![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
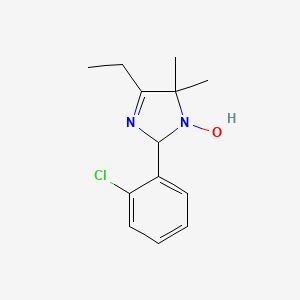
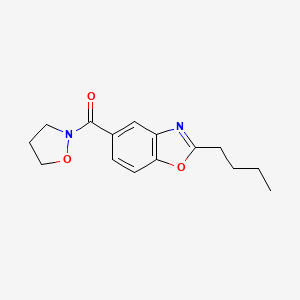
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
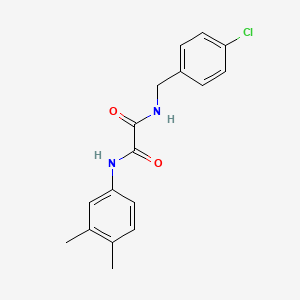
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
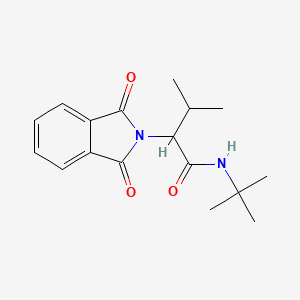
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
